(+/-)12-HpETE

Neutrophil activation Calcium signaling Transcellular eicosanoid biology

(±)12-HpETE (12-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, CAS 71030-35-8, molecular weight 336.47) is a monohydroperoxy fatty acid that serves as the primary intermediate product of arachidonic acid metabolism via the 12-lipoxygenase (12-LOX) pathway. It is also one of six monohydroperoxy fatty acids generated by non-enzymatic autoxidation of arachidonic acid and consists of an equivalent mixture of R and S enantiomers.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 71030-35-8
Cat. No. B122712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)12-HpETE
CAS71030-35-8
Synonyms12-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO
InChIInChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+
InChIKeyZIOZYRSDNLNNNJ-VXBMJZGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)12-HpETE (CAS 71030-35-8) – Racemic Hydroperoxide Eicosanoid for Lipoxygenase Pathway and Lipid Oxidation Studies


(±)12-HpETE (12-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, CAS 71030-35-8, molecular weight 336.47) is a monohydroperoxy fatty acid that serves as the primary intermediate product of arachidonic acid metabolism via the 12-lipoxygenase (12-LOX) pathway [1]. It is also one of six monohydroperoxy fatty acids generated by non-enzymatic autoxidation of arachidonic acid and consists of an equivalent mixture of R and S enantiomers [2]. As the direct hydroperoxide precursor to 12-HETE, this compound occupies a distinct and chemically reactive node in the eicosanoid cascade that fundamentally differentiates it from its stable hydroxylated counterpart, making it essential for studies investigating the bifurcated 12-LOX pathway where 12-HpETE partitions between reduction to 12-HETE and isomerization to hepoxilins [3].

12-Lipoxygenase pathway intermediate
Racemic (R/S) hydroperoxide mixture
Reactive precursor for hepoxilin isomerization
Differentiated from stable 12-HETE product

Why 12-HpETE Cannot Be Replaced by 12-HETE, 15-HpETE, or Other Eicosanoid Analogs in Experimental Design


Substituting (±)12-HpETE with its reduced derivative 12-HETE, its regioisomer 15-HpETE, or stereopure enantiomers introduces critical functional divergence due to distinct chemical reactivity, metabolic fate, and biological potency profiles. Unlike 12-HETE, 12-HpETE possesses the reactive hydroperoxide moiety that undergoes enzymatic isomerization to hepoxilins, a pathway branch entirely inaccessible to the hydroxyl derivative [1]. The regioisomer 15-HpETE exhibits markedly different biological activity, being significantly less effective than 12-HpETE in neuronal assays and demonstrating distinct positional fragmentation patterns in mass spectrometry that complicate analytical method transfer [2]. Furthermore, stereochemical considerations are non-trivial: while (±)12-HpETE contains both R and S enantiomers, studies in Aplysia neurons demonstrate that 12(S)-HpETE uniquely potentiates FMRFamide responses while 12(R)-HpETE exerts opposing effects, meaning the racemic mixture cannot be assumed to behave identically to either single enantiomer in assays where stereospecific modulation is relevant [3]. These divergences underscore why experimental outcomes obtained with alternative compounds cannot be extrapolated to (±)12-HpETE without independent validation.

12-HETE (reduced derivative)
Lacks reactive hydroperoxide; hepoxilin branch inaccessible, anti-aggregatory profile absent.
15-HpETE (regioisomer)
Lower neuronal potency, distinct MS/MS fragmentation; analytical method may not transfer.
Stereopure 12(S)- or 12(R)-HpETE
Opposing neuromodulatory effects; racemic composite response not predictable from single enantiomer.

Quantitative Differential Evidence for (±)12-HpETE Against Closest Analogs: Potency, Stability, and Pathway-Specific Behavior


Calcium Mobilization in Human Neutrophils: (±)12-HpETE vs. 12-HETE Threshold Comparison

In a direct head-to-head comparison using intact human neutrophils and INDO-1 AM fluorescent dye, both 12-HpETE and 12-HETE dose-dependently stimulated intracellular calcium release, but 12-HETE was more potent than 12-HpETE [1]. The threshold concentration for 12-HETE was 5 ng/mL (1.5 × 10⁻⁸ M), while that for 12-HpETE was 10 ng/mL [1]. The (12S) regioisomer was slightly more active than the (12R) isomer [1].

Ca2+ Mobilization Threshold
Head-to-head
12-HpETE: 10 ng/mL vs. 12-HETE: 5 ng/mL
Potency profile differs from 12-HETE; substitution may alter Ca2+ signaling outcomes.
Human neutrophil INDO-1 assay
Neutrophil activation Calcium signaling Transcellular eicosanoid biology

Vascular Reactivity: Endothelium-Dependent Vasoconstriction Potency of 12-HpETE vs. 12-HETE and Arachidonic Acid

In isolated canine basilar artery segments using isometric tension recording, 12-HpETE produced transient contraction of the artery segment while arachidonic acid or 12-HETE had a much lower potency [1]. The 12-HpETE-induced contraction required a functional endothelium and exhibited rapid desensitization to re-administration [1]. This finding establishes a clear functional hierarchy among structurally related eicosanoids.

Vasoconstrictor Activity
Head-to-head
12-HpETE: potent transient contraction; 12-HETE/AA: much lower potency
Unique hydroperoxide-dependent vasoactivity; not replicated by reduced or precursor lipids.
Endothelium-dependent, isolated artery model
Vascular pharmacology Endothelial function Cerebrovascular research

Platelet Aggregation Modulation: 12-HpETE vs. 12-HETE and Regioisomeric Hydroperoxides

Studies demonstrate that the labile 12-lipoxygenase metabolite 12-HpETE suppresses collagen- and arachidonate-induced platelet aggregation dose-dependently, whereas its stable reduced product 12-HETE had no such anti-aggregatory effect [1][2]. Among arachidonic acid hydroperoxides, 12-HpETE exhibited the highest potency: 12-HpETE was more potent than 11-HpETE, which was more potent than 9- and 8-HpETE [3]. 5- and 15-hydroperoxy isomers were also less potent in inhibiting aggregation compared to 12-HpETE [1].

Anti-Aggregatory Potency Rank
Head-to-head
12-HpETE > 11-HpETE > 9-/8-HpETE > 5-/15-HpETE; 12-HETE inactive
Hydroperoxide intermediate exerts anti-aggregatory activity; rank-order may guide potency expectations.
Collagen/arachidonate-induced human platelet assay
Platelet biology Thrombosis research Anti-aggregatory mechanisms

Analytical Differentiation: MS/MS Diagnostic Fragmentation Patterns for Regioisomer Identification

Negative ion electrospray tandem mass spectrometry generates regioisomer-specific fragment ions that enable unambiguous differentiation of 12-HpETE from other HpETE regioisomers. Cleavage of the double bond allylic to the hydroperoxide produces structurally characteristic ions at m/z 129 from 5-HpETE, m/z 153 from 12-HpETE, and m/z 113 from 15-HpETE [1]. Charge-driven allylic fragmentation yields m/z 203 from 5-HpETE, m/z 179 from 12-HpETE, and m/z 219 from 15-HpETE [1]. These unique signatures can be exploited in multiple reaction monitoring (MRM) for picomolar detection sensitivity [1].

Diagnostic MS/MS Ions
Class-level
12-HpETE: m/z 153 (allylic), m/z 179 (charge-driven); distinct from 5-/15-HpETE
Regioisomer-specific fragmentation enables unambiguous identification; supports LC-MS/MS method validation.
Negative ion ESI-CID; MRM-compatible
Lipidomics Mass spectrometry Quantitative eicosanoid analysis

Stereochemical Considerations: 12(S)-HpETE vs. 12(R)-HpETE Functional Divergence in Neuronal Modulation

In Aplysia californica neuronal preparations, 12(S)-HpETE and 12(R)-HpETE exhibited stereospecific divergence as modulators of FMRFamide neuropeptide action. Prior application of 12(S)-HpETE to cultured sensory neurons increased the subsequent response to a submaximal dose of FMRFamide by 60%, whereas 12(R)-HpETE reduced the response by 30% [1]. No difference was observed in direct hyperpolarization responses between the two enantiomers (both produced ~2.6 mV hyperpolarization) [1].

Enantiomer-Specific Neuromodulation
Head-to-head
12(S)-HpETE: +60% potentiation; 12(R)-HpETE: -30% reduction
Racemic mixture yields net effect from opposing enantiomer activities; stereopure substitution may misrepresent composite biology.
FMRFamide response in Aplysia neurons
Neuroscience Neuropeptide modulation Synaptic plasticity

Stability and Handling: 12-HpETE Storage Requirements vs. 12-HETE

Commercial suppliers consistently specify storage at -70°C to -80°C for (±)12-HpETE, with stability guaranteed for 6 months after receipt under these conditions . The compound is supplied as a solution in ethanol with purity >96% and is soluble in 0.1M Na₂CO₃ (2 mg/mL), DMF (miscible), DMSO (miscible), ethanol (miscible), and PBS pH 7.2 (0.5 mg/mL) . Reduction of the hydroperoxide yields the more stable hydroxyl fatty acid (±)12-HETE, reflecting the inherent lability of the hydroperoxide moiety [1].

Storage Requirements
Specification review
-70°C to -80°C; stability 6 months post-receipt
Cold-chain handling required; lab infrastructure must accommodate ultralow storage.
Supplier specification; verify upon receipt
Reagent stability Experimental reproducibility Eicosanoid handling protocols

Validated Application Scenarios for (±)12-HpETE Based on Quantitative Comparative Evidence


Investigating Endothelium-Dependent Vascular Reactivity and Cerebrovascular Tone Regulation

Based on the finding that 12-HpETE produces potent transient vasoconstriction in isolated canine basilar artery segments while 12-HETE and arachidonic acid exhibit much lower potency [1], (±)12-HpETE is the appropriate reagent for studies examining hydroperoxide-specific endothelial responses. The requirement for functional endothelium and the rapid desensitization observed upon re-administration [1] make this compound particularly valuable for pharmacological investigations of cerebrovascular regulation, subarachnoid hemorrhage models, and endothelial dysfunction mechanisms where 12-HpETE serves as the primary active species rather than its reduced metabolite.

Studying Platelet Aggregation Feedback Regulation and the Bifurcated 12-Lipoxygenase Pathway

The anti-aggregatory activity of 12-HpETE—absent in 12-HETE—positions this compound as an essential tool for dissecting the regulatory feedback loops within the 12-LOX pathway [1][2]. The finding that 12-HpETE inhibits collagen- and arachidonate-induced platelet aggregation while 12-HETE is inactive [1] demonstrates that pathway bifurcation at the hydroperoxide intermediate produces functionally divergent outcomes. Researchers investigating endogenous regulators of thrombus formation or the physiological role of the labile lipoxygenase intermediate must use 12-HpETE, as substitution with 12-HETE would yield fundamentally different experimental conclusions regarding pathway function.

Neuronal Modulation and Neuropeptide Potentiation Studies Requiring Racemic Hydroperoxide

The stereospecific modulation of FMRFamide responses observed in Aplysia neurons, where 12(S)-HpETE potentiates responses by 60% while 12(R)-HpETE reduces responses by 30% [1], identifies (±)12-HpETE as the appropriate reagent for studies examining the net effect of endogenous racemic or mixed-enantiomer hydroperoxide exposure. The racemic mixture provides a physiologically relevant tool for investigating scenarios where both enantiomers may be present, such as non-enzymatic autoxidation products. Researchers seeking to study the composite biological effect of racemic hydroperoxides—as distinct from stereospecific enzymatic products—should procure (±)12-HpETE rather than stereopure 12(S)-HpETE.

LC-MS/MS Method Development and Validation for Eicosanoid Lipidomics Profiling

The unique diagnostic fragment ions of 12-HpETE (m/z 153 from allylic cleavage; m/z 179 from charge-driven fragmentation) that distinguish it from 5-HpETE (m/z 129, m/z 203) and 15-HpETE (m/z 113, m/z 219) [1] make authentic (±)12-HpETE standard essential for developing and validating quantitative LC-MS/MS methods. Analytical laboratories performing targeted lipidomics, eicosanoid profiling, or oxidative stress biomarker quantification require regioisomer-authentic standards to establish accurate MRM transitions, retention time windows, and calibration curves. Use of alternative HpETE regioisomers or reliance on in-source fragmentation of 12-HETE would compromise analytical specificity and quantitative accuracy.

Application
Selection Property
Validation Focus
Cerebrovascular reactivity studies
Endothelium-dependent vasoconstrictor response
Endothelial integrity, response desensitization
Platelet aggregation feedback studies
Anti-aggregatory hydroperoxide activity
Collagen/arachidonate-induced aggregation endpoints
Neuronal modulation & neuropeptide response
Racemic hydroperoxide mixture (composite enantiomer effects)
Stereospecific modulation endpoints (FMRFamide context)
LC-MS/MS eicosanoid profiling
Regioisomer-specific MS/MS fragmentation
MRM transition specificity, retention time validation

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